

Solubility of 2-Iodobenzene-1,3-diol in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **2-Iodobenzene-1,3-diol**

Cat. No.: **B1297929**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Iodobenzene-1,3-diol** (also known as 2-iodoresorcinol) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in chemical research and drug development, influencing reaction kinetics, purification strategies, and formulation efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like **2-Iodobenzene-1,3-diol**, its solubility is governed by its crystal lattice energy and the solvation energy of its molecules in the chosen solvent.

Qualitative Solubility of 2-Iodobenzene-1,3-diol

While precise quantitative solubility data for **2-Iodobenzene-1,3-diol** is not readily available in the surveyed literature, qualitative assessments indicate its solubility in several common organic solvents. This information is summarized in the table below. For comparative context, the solubility of the parent compound, Benzene-1,3-diol (resorcinol), is also included, as its behavior can offer predictive insights.

Solvent Name	Solvent Type	Reported Solubility of 2-Iodobenzene-1,3-diol	Reported Solubility of Benzene-1,3-diol (Resorcinol)
Dichloromethane	Halogenated	Soluble [1]	Insoluble [2]
Ethyl Acetate	Ester	Soluble [1]	Data not available
Methanol	Alcohol	Soluble	Readily soluble [2]
Diethyl Ether	Ether	Data not available	Readily soluble [2]
Water	Aqueous	Data not available	110 g/100 mL at 20 °C [2]
Chloroform	Halogenated	Data not available	Insoluble [2]
Carbon Disulfide	Non-polar	Data not available	Insoluble [2]

Note: The qualitative term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide a specific concentration.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[\[3\]](#) This protocol outlines the general steps for its implementation.

1. Materials and Equipment:

- **2-Iodobenzene-1,3-diol** (solid)
- Selected organic solvent(s) of high purity
- Analytical balance
- Glass vials or flasks with screw caps
- Constant temperature orbital shaker or incubator

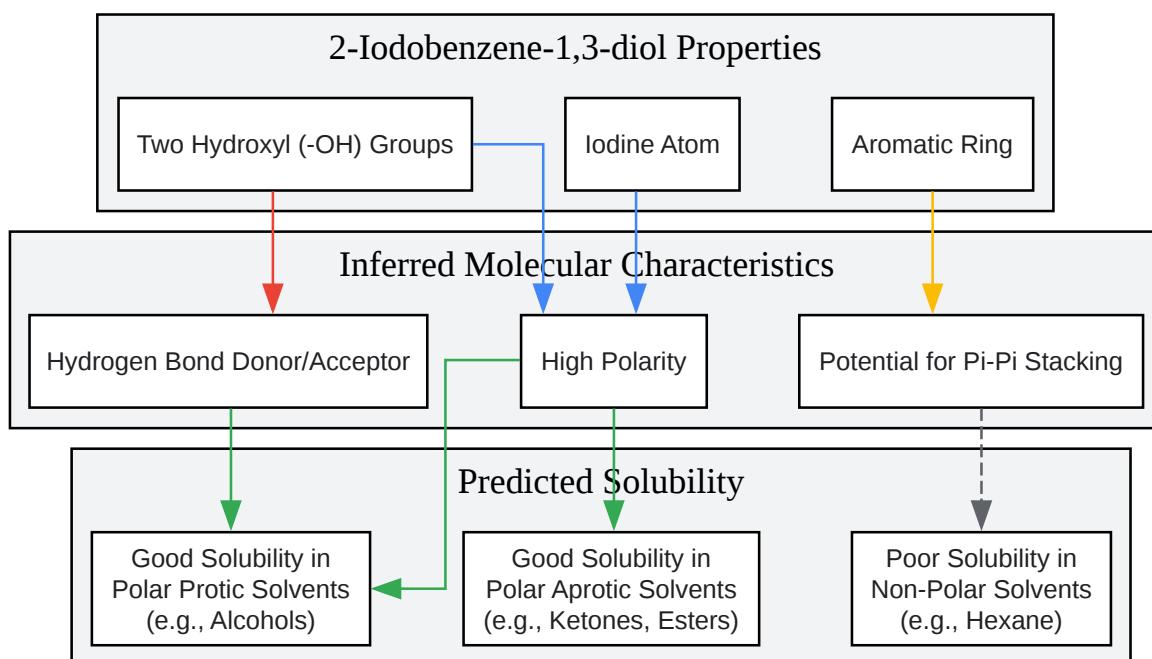
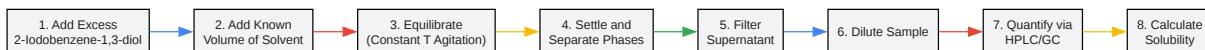
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

2. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **2-Iodobenzene-1,3-diol** to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
- Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
- Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
- Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the dissolved **2-Iodobenzene-1,3-diol**.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

3. Visualization of the Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **2-Iodobenzene-1,3-diol**.



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